9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
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Overview
Description
9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound with the molecular formula C27H28BrNO3. It is known for its unique structure, which includes a bromophenyl group, a furan ring, and a hexahydroacridinedione core.
Preparation Methods
The synthesis of 9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl-furan intermediate: This step involves the bromination of phenyl-furan derivatives under controlled conditions.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the hexahydroacridinedione core.
Final assembly: The final product is obtained by combining the bromophenyl-furan intermediate with the hexahydroacridinedione core under specific reaction conditions.
Chemical Reactions Analysis
9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. The bromophenyl and furan groups are believed to play a crucial role in its biological activity by binding to target proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include:
9-[5-(4-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione: This compound has a similar structure but with a different position of the bromine atom.
9-[5-(2-chlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione: This compound has a chlorine atom instead of a bromine atom.
9-[5-(4-methoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione: This compound has a methoxy group instead of a bromine atom.
These similar compounds highlight the versatility of the hexahydroacridinedione core and the impact of different substituents on the compound’s properties and applications.
Properties
CAS No. |
853313-41-4 |
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Molecular Formula |
C27H28BrNO3 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
9-[5-(2-bromophenyl)furan-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C27H28BrNO3/c1-26(2)11-17-23(19(30)13-26)25(24-18(29-17)12-27(3,4)14-20(24)31)22-10-9-21(32-22)15-7-5-6-8-16(15)28/h5-10,25,29H,11-14H2,1-4H3 |
InChI Key |
GOVIQXHPDZVZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=CC=CC=C5Br)C(=O)C1)C |
Origin of Product |
United States |
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